MFCD18318007

Description

MFCD18318007 is a chemical compound identified by its Molecular Formula Data (MFCD) number, commonly used in pharmaceutical and materials science research. Such compounds are frequently explored for their biological activity, including kinase inhibition or antimicrobial properties.

Properties

IUPAC Name |

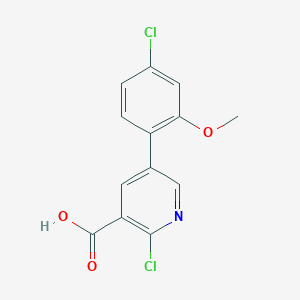

2-chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c1-19-11-5-8(14)2-3-9(11)7-4-10(13(17)18)12(15)16-6-7/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEDPAWAXXTLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687950 | |

| Record name | 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-45-6 | |

| Record name | 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18318007 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:

Melt Spinning: This method involves heating the raw materials until they melt and then spinning them into fibers. This technique is often used for phase change materials.

Wet Spinning: In this process, the raw materials are dissolved in a solvent and then extruded through a spinneret into a coagulation bath, where the solvent is removed, and the fibers are formed.

Electrospinning: This method uses an electric field to draw the raw materials into fine fibers.

Chemical Reactions Analysis

MFCD18318007 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

MFCD18318007 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is used in the study of cellular processes and as a marker in biological assays.

Industry: It is used in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD18318007 involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Weight : ~200–300 g/mol (based on analogs like C8H7N3, MW 145.16 in and C6H3Cl2N3, MW 188.01 in ).

- Synthesis : Likely involves catalytic reactions (e.g., A-FGO catalyst in ) or multi-step heterocyclic ring formation (e.g., pyrrolo-triazine synthesis in ).

- Bioactivity: Potential Log S values between -2.5 to -1.5 (comparable to ESOL solubility models in ) and moderate bioavailability scores (~0.55, similar to ).

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural motifs (e.g., fused heterocyclic rings, halogen substituents) with MFCD18318007:

Key Structural Differences :

- Halogenation : MFCD11044885 features dichloro substituents, enhancing electrophilicity, whereas MFCD00003330 includes a bromo group, increasing molecular weight and polarizability .

- Core Heterocycles : MFCD05863221 employs a pyridine-imidazole system, distinct from the pyrrolo-triazine core in MFCD11044885, affecting π-π stacking interactions .

Functional Implications :

- Solubility : MFCD05863221’s higher solubility (1.2 mg/mL) correlates with its lower Log S (-1.98), making it more suitable for aqueous formulations than MFCD11044885 .

- Toxicity : Dichloro and bromo analogs (MFCD11044885, MFCD00003330) exhibit stronger skin/eye irritation hazards (H315-H319), critical for occupational safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.